molecular formula C15H8Cl2F3NO2 B2915459 4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate CAS No. 246022-39-9

4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate

Cat. No.: B2915459
CAS No.: 246022-39-9
M. Wt: 362.13
InChI Key: ISJZTMNEIIKUDB-AATRIKPKSA-N
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Description

4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is a synthetic acrylate ester characterized by two key structural motifs: (1) a 4-chlorophenyl group esterified to an acrylate backbone and (2) a 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent attached to the α-carbon of the acrylate (Figure 1). This pyridine derivative is frequently observed in agrochemicals, particularly fungicides and herbicides, due to its ability to disrupt enzymatic pathways in pests or fungi .

Properties

IUPAC Name

(4-chlorophenyl) (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3NO2/c16-10-1-3-11(4-2-10)23-14(22)6-5-13-12(17)7-9(8-21-13)15(18,19)20/h1-8H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJZTMNEIIKUDB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC(=O)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate , with CAS Number 303151-99-7, belongs to a class of chemical compounds characterized by their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H8Cl2F6N4
  • Molecular Weight : 477.19 g/mol
  • Structural Features : The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases and cyclooxygenase (COX) enzymes. The trifluoromethyl group aids in forming halogen bonds, enhancing interactions with enzyme active sites, which is critical for its inhibitory effects .
  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant free radical-scavenging activities. This property is essential in reducing oxidative stress in biological systems .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy. For instance, derivatives with similar structures have shown IC50 values indicating moderate to high anticancer activity against various cell lines .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

  • Cholinesterase Inhibition : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported around 10.4 μM for AChE and 7.7 μM for BChE . Such activity suggests potential use in treating conditions like Alzheimer's disease.
  • Cytotoxicity Assays : The cytotoxic effects were assessed using human cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound showed a significant reduction in cell viability, indicating its potential as an anticancer agent .

Case Studies

  • Case Study on COX Inhibition :
    • A study examined the inhibitory effects of related compounds on COX-2, revealing that compounds with a trifluoromethyl group consistently showed enhanced inhibition compared to their non-fluorinated counterparts . This suggests that the trifluoromethyl substitution is beneficial for anti-inflammatory properties.
  • Antioxidant Potential :
    • Research into similar compounds has demonstrated their ability to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Summary Table of Biological Activities

Activity TypeAssessed TargetIC50 Value (μM)Remarks
Cholinesterase InhibitionAChE10.4Moderate inhibition
BChE7.7Moderate inhibition
CytotoxicityMCF-7 (Breast Cancer)Not specifiedSignificant reduction in viability
Hek293 (Human Kidney)Not specifiedSignificant reduction in viability
COX InhibitionCOX-2Not specifiedEnhanced inhibition noted

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety is a common pharmacophore in agrochemicals. Below is a comparative analysis of key derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Use
4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate Not explicitly listed C₁₆H₁₀Cl₂F₃NO₂ ~374.16 (estimated) Acrylate ester, pyridinyl, -Cl, -CF₃ Presumed fungicide/herbicide
Fluopyram 658066–35–4 C₁₆H₁₁ClF₆N₂O 396.71 Benzamide, pyridinyl, -CF₃ Fungicide (SDHI)
Haloxyfop Ethoxy Ethyl 87237–48–7 C₁₉H₁₇ClF₃NO₄ 423.79 Phenoxypropionate, pyridinyl, -CF₃ Herbicide (ACCase inhibitor)
Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate 1164467-04-2 C₁₁H₁₀ClF₃N₂O₂ 294.66 Acrylate ester, amino, pyridinyl Intermediate/Agrochemical

Key Observations:

  • Fluopyram replaces the acrylate ester with a benzamide group, enabling succinate dehydrogenase inhibition (SDHI activity) .
  • Haloxyfop incorporates a phenoxypropionate backbone, targeting acetyl-CoA carboxylase (ACCase) in grasses .
  • Ethyl 2-amino-acrylate demonstrates how amino group substitution may alter reactivity or bioavailability compared to the 4-chlorophenyl variant .

Physicochemical Properties

  • Stability : Acrylate esters are prone to hydrolysis under alkaline conditions, whereas amides (e.g., fluopyram) exhibit greater hydrolytic stability .

Regulatory and Environmental Considerations

  • Toxicity : Pyridinyl acrylates may exhibit moderate mammalian toxicity due to reactive ester groups, contrasting with fluopyram’s lower acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .
  • Regulatory limits for related compounds (e.g., fluazinam) are established by the EPA at 0.01–15 ppm in crops .

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